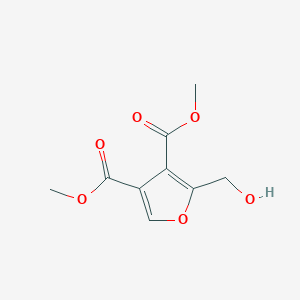
Dimethyl 2-(hydroxymethyl)furan-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(hydroxymethyl)furan-3,4-dicarboxylate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with two ester groups and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2-(hydroxymethyl)furan-3,4-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. This reaction proceeds through a sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination .
Industrial Production Methods
Industrial production of this compound typically involves the use of readily available starting materials and catalysts to optimize yield and purity. The process may include steps such as esterification, cyclization, and purification through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(hydroxymethyl)furan-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 2-(carboxymethyl)furan-3,4-dicarboxylate.
Reduction: Formation of 2-(hydroxymethyl)furan-3,4-dimethanol.
Substitution: Formation of halogenated or nitrated furan derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 2-(hydroxymethyl)furan-3,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a precursor for drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of dimethyl 2-(hydroxymethyl)furan-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 3,4-furandicarboxylate: Similar structure but lacks the hydroxymethyl group.
2,5-Furandicarboxylic acid: Another furan derivative with carboxyl groups at different positions.
Uniqueness
Dimethyl 2-(hydroxymethyl)furan-3,4-dicarboxylate is unique due to the presence of both ester and hydroxymethyl groups on the furan ring
Propiedades
Número CAS |
33038-35-6 |
|---|---|
Fórmula molecular |
C9H10O6 |
Peso molecular |
214.17 g/mol |
Nombre IUPAC |
dimethyl 2-(hydroxymethyl)furan-3,4-dicarboxylate |
InChI |
InChI=1S/C9H10O6/c1-13-8(11)5-4-15-6(3-10)7(5)9(12)14-2/h4,10H,3H2,1-2H3 |
Clave InChI |
RBMGLOGIPWNVML-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=COC(=C1C(=O)OC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


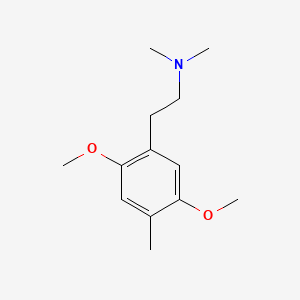
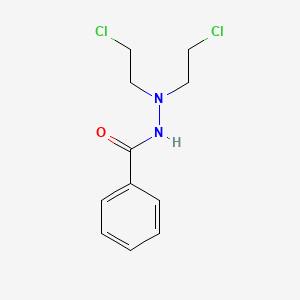

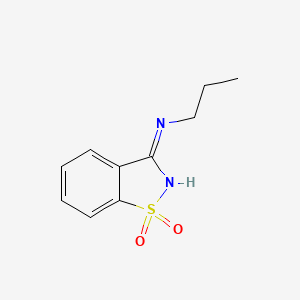
![1-[(1-Methoxypropan-2-yl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14693501.png)

![Ethanamine, N,N-dimethyl-2-[2-[2-(2-pyridinyl)ethenyl]phenoxy]-](/img/structure/B14693511.png)
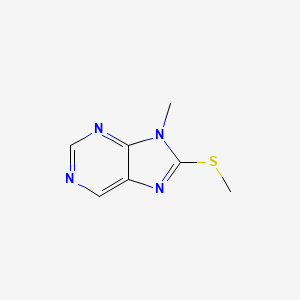

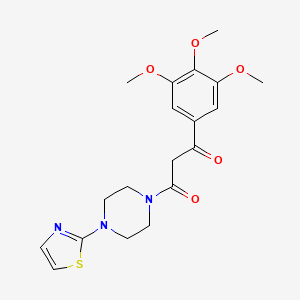
![1(3H)-Isobenzofuranone, 3-[(4-nitrophenyl)methylene]-](/img/structure/B14693531.png)
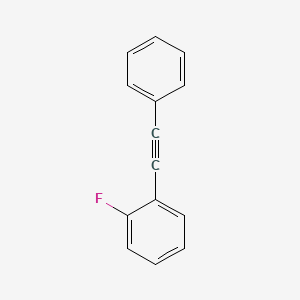
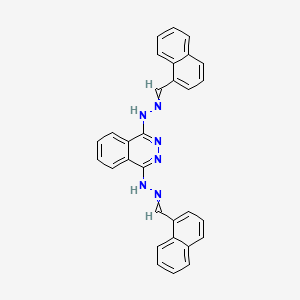
![(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14693555.png)
